5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Description
Properties
IUPAC Name |
5-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S2/c1-8(2)12-13-11(6-14(12)3)21(18,19)15-5-10-4-9(15)7-20(10,16)17/h6,8-10H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDFCXDGZKVLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, also known by its CAS number 2097922-59-1, is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and functional groups. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 301.4 g/mol. The structure features an imidazole ring and a sulfonyl group, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₂S₂ |
| Molecular Weight | 301.4 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
| Solubility | Not Specified |
The biological activity of 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves interactions with specific molecular targets, particularly through the imidazole ring's ability to bind metal ions. This binding can influence enzymatic activity and protein functions, making it a candidate for various therapeutic applications.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness against cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity, impacting bacterial growth and biofilm formation.
Case Studies and Research Findings
- Antitumor Studies :
-
Anti-inflammatory Research :
- Another research focused on the anti-inflammatory properties of imidazole-containing compounds, demonstrating that they could effectively reduce inflammation in animal models by inhibiting nitric oxide production.
-
Antimicrobial Activity :
- A screening of various pyrazole derivatives showed that compounds structurally related to this bicyclic system exhibited considerable antimicrobial activity against Mycobacterium species, indicating their potential as new anti-TB agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue identified in the evidence is (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride (CAS: 1481613-21-1, Molecular Formula: C₅H₁₀ClNO₂S, MW: 183.66) . This compound shares the bicyclic core but lacks the imidazole-sulfonyl substituent. Key differences include:
Note: Estimated based on structural composition due to lack of explicit data.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction intermediates be optimized?
- Methodological Answer: Synthesis involves sulfonylation of the imidazole moiety followed by bicyclo[2.2.1]heptane ring formation. Key steps include:
- Sulfonylation: Use 2-isopropyl-1-methylimidazole-4-sulfonyl chloride as a precursor. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) to avoid over-sulfonylation .
- Cyclization: Employ a [3+2] cycloaddition under anhydrous conditions (e.g., DMF, 80°C) with catalytic DBU. Intermediate isolation via flash chromatography (silica gel, CH₂Cl₂/MeOH 95:5) is critical to remove unreacted thia-azabicyclo precursors .
- Purity Control: Validate final product purity (>98%) using HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and confirm mass via HRMS (expected [M+H]⁺: ~385.12) .
Q. How can spectroscopic techniques resolve structural ambiguities in the bicyclo[2.2.1]heptane core?
- Methodological Answer:
- NMR Analysis: Use ¹H-¹³C HMBC to assign bridgehead protons (δ ~3.5–4.0 ppm) and confirm sulfone geometry (²J coupling ~12 Hz). ¹H NOESY can distinguish axial vs. equatorial substituents on the bicyclo system .
- X-ray Crystallography: For unresolved stereochemistry, grow single crystals in acetone/water (1:1) at 4°C. Compare experimental unit cell parameters (e.g., space group P2₁/c) to DFT-optimized structures .
Q. What solvent systems are optimal for solubility studies, and how do they affect stability?
- Methodological Answer:
- Solubility Screening: Test in aprotic polar solvents (DMSO, DMF) and aqueous buffers (pH 1–10). The compound shows poor solubility in water (<0.1 mg/mL) but dissolves in DMSO (>50 mg/mL) .
- Stability Assessment: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor sulfone hydrolysis via LC-MS; acidic conditions (pH <3) accelerate degradation (t₁/₂ ~48 h) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in mechanistic studies?
- Methodological Answer:
- Dose-Response Profiling: Perform IC₅₀ assays (e.g., ATPase inhibition vs. HEK293 cell viability) across 6 log concentrations. Use Hill slope analysis to differentiate target-specific inhibition (Hill ~1) from non-specific cytotoxicity (Hill >2) .
- Off-Target Screening: Employ chemoproteomics (e.g., thermal proteome profiling) to identify non-target protein interactions. Validate hits via CRISPR-Cas9 knockouts .
Q. What strategies mitigate sulfur oxidation side reactions during derivatization?
- Methodological Answer:
- Protecting Groups: Use tert-butyl disulfide to shield the sulfone during alkylation. Deprotect with TFA/Et₃SiH (95:5) post-reaction .
- Radical Scavengers: Add TEMPO (1 mol%) to suppress peroxidation during aerobic reactions. Confirm suppression via EPR spectroscopy .
Q. How do environmental factors (e.g., pH, UV light) influence abiotic degradation pathways?
- Methodological Answer:
- Photolysis Studies: Expose to UV-C (254 nm) in a quartz reactor. Track sulfone-to-sulfoxide conversion via FTIR (S=O stretch at ~1150 cm⁻¹) and quantify half-life (t₁/₂ ~6 h under UV) .
- Hydrolysis Kinetics: Use LC-MS/MS to identify hydrolysis products (e.g., imidazole sulfonic acid) in buffered solutions. Apply QSAR modeling to predict environmental persistence (logKow ~1.2) .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition (e.g., IC₅₀ variability across labs)?
- Methodological Answer:
- Assay Standardization: Use a reference inhibitor (e.g., staurosporine) to normalize inter-lab variability. Ensure consistent ATP concentration (1 mM) and temperature (25°C) .
- Meta-Analysis: Apply Bayesian hierarchical modeling to aggregate data from 5+ studies. Identify outliers via Cook’s distance (>0.5 indicates high leverage) .
Q. Why do computational docking results conflict with experimental binding affinities?
- Methodological Answer:
- Conformational Sampling: Use molecular dynamics (MD) simulations (100 ns) to explore ligand-protein flexibility. Compare RMSD trajectories to crystallographic B-factors .
- Solvent Effects: Re-dock with explicit water molecules (TIP3P model) and counterions (150 mM NaCl). Recalculate binding energy via MM-PBSA .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
